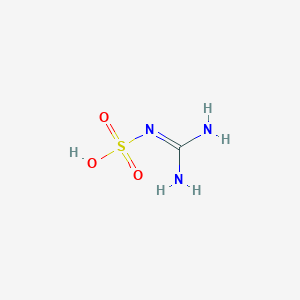
Sulphoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Métodos De Preparación
Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
- Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
- Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
- Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
- Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
- Cooling the solution to precipitate this compound, followed by filtration and drying.
Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .
Análisis De Reacciones Químicas
Sulphoguanidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sulphoguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in the gastrointestinal tract.
Industry: Utilized in the production of veterinary medicines and other pharmaceutical products
Mecanismo De Acción
Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Comparación Con Compuestos Similares
Sulphoguanidine is similar to other sulfonamide compounds, such as:
Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .
Propiedades
Fórmula molecular |
CH5N3O3S |
|---|---|
Peso molecular |
139.14 g/mol |
Nombre IUPAC |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
Clave InChI |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
SMILES canónico |
C(=NS(=O)(=O)O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



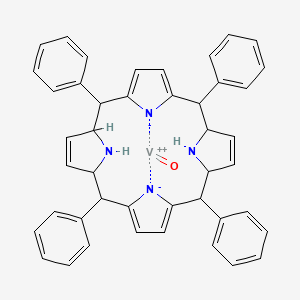
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
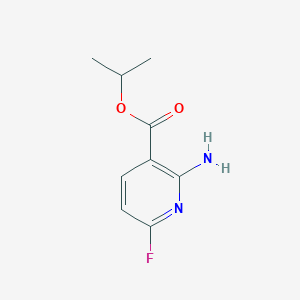
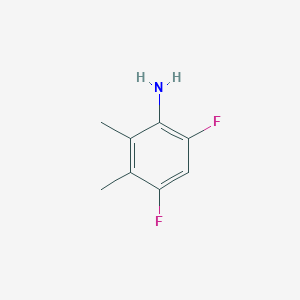
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
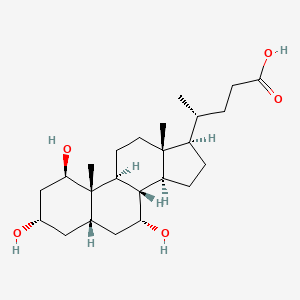
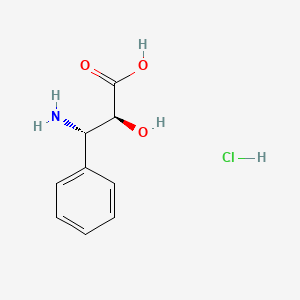
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
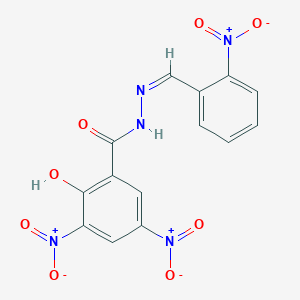
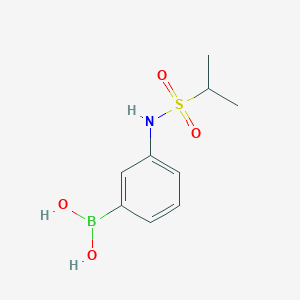
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
